molecular formula C10H8BrF3OS B14048792 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14048792
M. Wt: 313.14 g/mol
InChI Key: SDQZBLOJXJFJNL-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8BrF3OS. This compound is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or bromine-containing reagents and trifluoromethylthiolating agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and thiolation processes, utilizing specialized equipment to ensure the safety and efficiency of the reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and influence its binding to specific proteins or enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-(trifluoromethyl)phenyl)propan-1-one
  • 1-(3-Bromo-5-(trifluoromethoxy)phenyl)propan-1-one
  • 1-(3-Bromo-5-(trifluoromethylthio)phenyl)ethan-1-one

Uniqueness

1-(3-Bromo-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C10H8BrF3OS

Molecular Weight

313.14 g/mol

IUPAC Name

1-[3-bromo-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8BrF3OS/c1-2-9(15)6-3-7(11)5-8(4-6)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

SDQZBLOJXJFJNL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)Br)SC(F)(F)F

Origin of Product

United States

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